Naphthalenetricarboxylic acid
CAS No.: 89655-82-3
Cat. No.: VC19276659
Molecular Formula: C13H8O6
Molecular Weight: 260.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89655-82-3 |
|---|---|
| Molecular Formula | C13H8O6 |
| Molecular Weight | 260.20 g/mol |
| IUPAC Name | naphthalene-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
| Standard InChI Key | KVQQRFDIKYXJTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Naphthalenetricarboxylic acid (C₁₂H₈O₆) is an aromatic compound featuring a naphthalene core substituted with three carboxylic acid groups. Its isomerism depends on the positions of these groups, with common configurations including 1,3,5- and 1,4,5-substitutions. The tetracarboxylic analogues, such as 1,4,5,8-naphthalenetetracarboxylic acid, exhibit planar geometries due to conjugated π-systems, which enhance electronic properties like electron affinity and fluorescence .
Table 1: Comparative Properties of Naphthalene Polycarboxylic Acids
The tricarboxylic variant is expected to exhibit intermediate solubility and reactivity, with carboxyl groups enabling coordination chemistry and hydrogen bonding.
Synthesis and Mechanochemical Advances
Traditional Synthesis Routes
Naphthalene polycarboxylic acids are typically synthesized via chlorination and oxidation of pyrene. For example, 1,4,5,8-naphthalenetetracarboxylic acid is produced by chlorinating pyrene to tetrachloropyrene, followed by oxidative cleavage using chromic acid or chlorine . These methods, while effective, involve hazardous reagents and prolonged reaction times.
Solvent-Free Mechanochemical Methods
A 2025 study demonstrated the synthesis of core-functionalized naphthalene diimides (c-NDIs) from naphthalenetetracarboxylic dianhydride using a vibratory ball mill . This approach achieved dibromination and diimidization in 5 hours—a 79% reduction compared to traditional methods—without solvents or inert conditions. Such techniques could be adapted for tricarboxylic systems to improve sustainability.
Key Reaction Steps
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Bromination: Selective dibromination at the 2,6-positions of the dianhydride.
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Imidization: Condensation with amines under mechanical force.
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Heck Coupling: Palladium-catalyzed cross-coupling with styrenes.
Electronic and Optical Properties
Naphthalene polycarboxylic acids and their derivatives exhibit notable electronic characteristics:
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Redox Activity: Stable radical anions form at potentials near -1.10 V vs. Fc/Fc⁺, enabling applications in organic batteries .
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Fluorescence: Quantum yields depend on substituents; electron-withdrawing groups enhance emission intensity .
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Charge Transport: Planar conjugated cores facilitate high electron mobility (>1 cm²/V·s) in thin-film transistors .
Tricarboxylic derivatives may offer tunable bandgaps by varying carboxyl group positions, enabling customization for optoelectronic devices.
Applications in Materials Science
Organic Electronics
Naphthalene diimides (NDIs), derived from tetracarboxylic dianhydrides, serve as n-type semiconductors in:
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Organic Photovoltaics (OPVs): Power conversion efficiencies >8% have been achieved using NDI-based polymers .
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Electrochromic Devices: Reversible color changes upon redox cycling enable smart windows.
Supramolecular Chemistry
NDIs form host-guest complexes with crown ethers, enabling the construction of molecular machines like rotaxanes. Their planar structure also promotes DNA intercalation, useful in biosensing .
Environmental and Industrial Considerations
Traditional synthesis methods generate significant waste, with solvent use accounting for 85% of mass in pharmaceutical production . Mechanochemical approaches reduce environmental impact by eliminating solvents and cutting energy use by 40–60%. For naphthalenetricarboxylic acid, adopting such methods could lower production costs and improve scalability.
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